molecular formula C10H14ClN3 B182009 1-(6-Chloropyridazin-3-yl)azepane CAS No. 312318-48-2

1-(6-Chloropyridazin-3-yl)azepane

Cat. No.: B182009
CAS No.: 312318-48-2
M. Wt: 211.69 g/mol
InChI Key: SKNNHMTWELIESA-UHFFFAOYSA-N
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Scientific Research Applications

1-(6-Chloropyridazin-3-yl)azepane has a wide range of applications in scientific research:

Safety and Hazards

“1-(6-Chloropyridazin-3-yl)azepane” is classified as an irritant . It’s important to handle it with appropriate safety measures.

Preparation Methods

The synthesis of 1-(6-Chloropyridazin-3-yl)azepane typically involves the reaction of 6-chloropyridazine with azepane under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

1-(6-Chloropyridazin-3-yl)azepane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydride, solvents such as DMF, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridazin-3-yl)azepane is largely dependent on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but often include signal transduction and metabolic processes .

Comparison with Similar Compounds

1-(6-Chloropyridazin-3-yl)azepane can be compared to other similar compounds such as:

The uniqueness of this compound lies in its specific ring structure, which can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

1-(6-chloropyridazin-3-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c11-9-5-6-10(13-12-9)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNNHMTWELIESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423293
Record name 1-(6-chloropyridazin-3-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312318-48-2
Record name 1-(6-chloropyridazin-3-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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